molecular formula C6H8BrF3O B2942204 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane CAS No. 2137857-73-7

3-(1-Bromo-2,2,2-trifluoroethyl)oxolane

Cat. No.: B2942204
CAS No.: 2137857-73-7
M. Wt: 233.028
InChI Key: AOWRUPULQMDDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Bromo-2,2,2-trifluoroethyl)oxolane is a chemical compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . It is also known by its IUPAC name, 3-(1-bromo-2,2,2-trifluoroethyl)tetrahydrofuran . This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to an ethyl group, which is further connected to an oxolane ring.

Preparation Methods

The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane typically involves the reaction of 3-(2,2,2-trifluoroethyl)oxolane with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(1-Bromo-2,2,2-trifluoroethyl)oxolane can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution or elimination reactions. The trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

3-(1-Bromo-2,2,2-trifluoroethyl)oxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxolane ring structure, which imparts different chemical properties and reactivity compared to its aromatic counterparts.

Properties

IUPAC Name

3-(1-bromo-2,2,2-trifluoroethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)4-1-2-11-3-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRUPULQMDDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137857-73-7
Record name 3-(1-bromo-2,2,2-trifluoroethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.